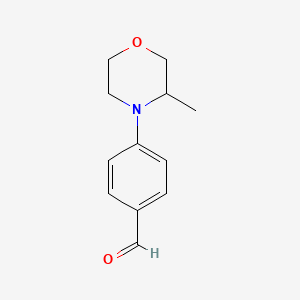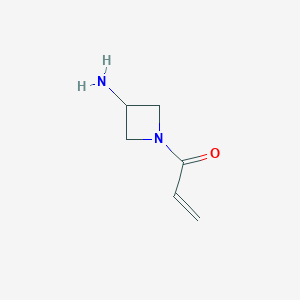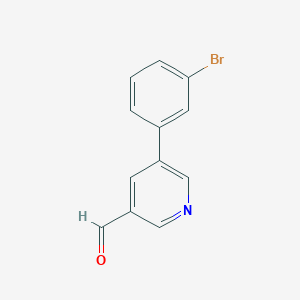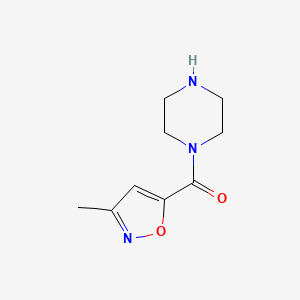
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to achieve cyclization . The reaction is carried out at elevated temperatures (70–90°C) to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This approach offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .
化学反応の分析
Types of Reactions: 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and piperazines, depending on the specific reagents and conditions used.
科学的研究の応用
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .
類似化合物との比較
Oxaprozin: A COX-2 inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor featuring an oxazole ring.
Uniqueness: 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is unique due to its dual-ring structure, which combines the properties of both oxazole and piperazine rings
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChIキー |
SATHFFVJBZFYBM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


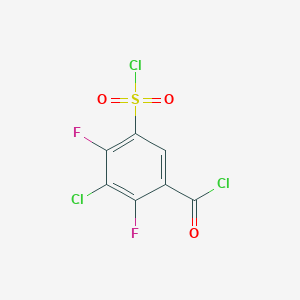
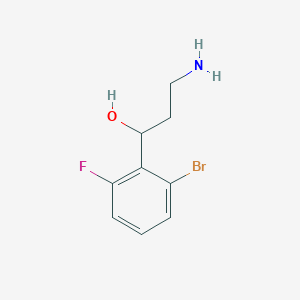
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
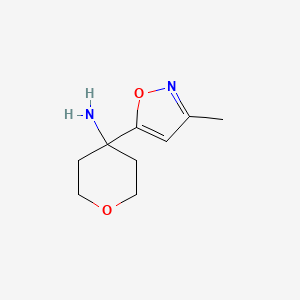
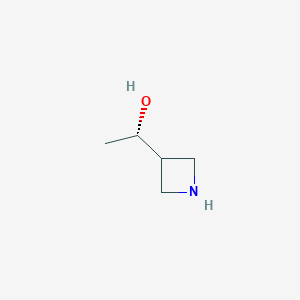

![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
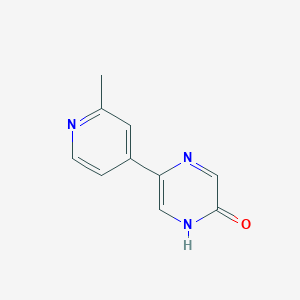
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)

